Spectroscopic Profile of Methyl 5-nitro-2-furoate: A Technical Guide
Spectroscopic Profile of Methyl 5-nitro-2-furoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-nitro-2-furoate (CAS No: 1874-23-3), a key chemical intermediate in various synthetic pathways. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to assist in the accurate identification and characterization of this compound.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for Methyl 5-nitro-2-furoate. The data has been compiled from various spectral databases and is presented in a clear, tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of Methyl 5-nitro-2-furoate.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | d | 1H | H-3 |
| 7.29 | d | 1H | H-4 |
| 3.96 | s | 3H | -OCH₃ |
*d = doublet, s = singlet
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C=O |
| ~150 | C-5 |
| ~145 | C-2 |
| ~120 | C-3 |
| ~114 | C-4 |
| ~53 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 5-nitro-2-furoate reveals characteristic absorption bands for its key functional groups.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretch (ester) |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1020 | Medium | C-O-C stretch (furan) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of Methyl 5-nitro-2-furoate provides information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented below is from an electron ionization (EI) source.[1]
Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 171 | 100 | [M]⁺ (Molecular Ion) |
| 140 | ~50 | [M - OCH₃]⁺ |
| 125 | ~40 | [M - NO₂]⁺ |
| 113 | ~95 | [M - COOCH₃]⁺ |
| 97 | ~30 | [C₄H₂O₂]⁺ |
| 69 | ~25 | [C₃H₂O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of Methyl 5-nitro-2-furoate in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans (typically 128 or more) will be required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum and correct the baseline.
-
Reference the chemical shifts to the internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
Mass Spectrometry (Electron Ionization)
1. Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
2. Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
3. Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
4. Detection:
-
An electron multiplier or other detector measures the abundance of the ions at each m/z value.
5. Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Methyl 5-nitro-2-furoate.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
